(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane
Descripción
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane (CAS: 851526-80-2) is a bicyclic amine derivative with a norbornane-like fused bicyclo[4.2.0]octane scaffold. Its molecular formula is C₁₁H₂₀N₂O₂ (MW: 212.29), featuring a tert-butyloxycarbonyl (Boc) protecting group at the 8-position. This compound is widely used in medicinal chemistry as a chiral intermediate or precursor for bioactive molecules. It is soluble in DMSO and requires storage at room temperature, with stability up to six months at -80°C .
Propiedades
IUPAC Name |
tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVHTQLHEQGQNG-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582691 | |
| Record name | tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851526-80-2 | |
| Record name | tert-Butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Reaction Steps
Precursor Selection : The starting material is typically a tert-butyl ester derivative of 3,8-diazabicyclo[4.2.0]octane.
- Example: tert-butyl (cis)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate.
-
- The precursor is dissolved in methanol.
- A catalyst such as 10% palladium on carbon is added to the reaction mixture.
- Hydrogen gas is introduced at atmospheric pressure, and the reaction mixture is stirred at 40–45°C for approximately 4 hours.
Workup :
- The reaction mixture is filtered to remove the catalyst.
- The filtrate is concentrated under reduced pressure to yield the target compound.
Reaction Conditions
- Solvent: Methanol
- Catalyst: 10% Palladium on Carbon
- Temperature: 40–45°C
- Duration: 4 hours
- Yield: Approximately 60%.
Alternative Synthetic Routes
While the catalytic hydrogenation method is widely used, other synthetic approaches may involve different protecting groups or variations in reaction conditions to enhance yield and purity.
Synthesis from Diazabicyclo Derivatives
Another route involves starting with a diazabicyclo[4.2.0]octane derivative modified with specific ester or protecting groups:
- Example: Using a phenylmethyl ester derivative as an intermediate step before introducing the tert-butyl group.
This method typically requires additional steps for deprotection and purification but can offer higher stereochemical control depending on the reagents used.
Analytical Data and Observations
The preparation process has been optimized based on key analytical parameters:
Mass Spectrometry Data
- Mass-to-charge ratio ($$ m/z $$): 213 ([M+H]+).
Data Table: Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Starting Material | tert-butyl (cis)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Methanol |
| Hydrogen Pressure | Atmospheric |
| Reaction Temperature | 40–45°C |
| Reaction Time | ~4 hours |
| Yield | ~60% |
Notes and Considerations
-
- The use of palladium on carbon ensures selective hydrogenation without over-reduction of the bicyclic structure.
-
- Filtration and concentration steps are critical to isolate the product in high purity.
-
- Reaction conditions such as temperature and hydrogen pressure can be fine-tuned to improve yield.
-
- Handling hydrogen gas and palladium catalysts requires adherence to safety protocols to prevent accidents.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), hydrochloric acid (HCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Synthetic Applications
1. Building Block in Organic Synthesis
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane serves as a versatile building block for synthesizing various complex organic molecules. Its bicyclic structure allows for the introduction of diverse functional groups through well-established synthetic routes.
2. Reaction Mechanisms
The compound undergoes various chemical reactions, including:
- Oxidation : Using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
- Reduction : Employing hydrogen gas in the presence of palladium catalysts to reduce specific functional groups.
- Substitution Reactions : Nucleophilic substitutions can occur under basic or acidic conditions, facilitating the introduction of new substituents on the bicyclic framework.
Medicinal Chemistry Applications
1. Drug Development
The compound has been investigated for its potential as a pharmacophore in drug design due to its ability to interact with biological targets. Its structural features may enhance binding affinity and selectivity towards specific receptors or enzymes.
2. Case Studies
Several studies have explored the use of this compound in developing new therapeutic agents:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Neurological Disorders : Investigations into its effects on neurotransmitter systems have shown promise for treating conditions such as anxiety and depression.
Data Table of Chemical Reactions
| Reaction Type | Reagent | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Aqueous or organic solvent | Oxidized derivatives |
| Reduction | Hydrogen gas + Pd/C | Atmospheric pressure | Reduced products |
| Nucleophilic Substitution | Sodium hydride + HCl | Basic or acidic conditions | Substituted products |
Mecanismo De Acción
The mechanism by which (1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Core Bicyclo System Variations
The bicyclo[4.2.0]octane framework distinguishes this compound from analogs with alternative ring systems:
Substituent and Functional Group Differences
Substituents on the diazabicyclo scaffold significantly influence physicochemical and biological properties:
Key Insight : Boc groups enhance steric protection and ease of deprotection, while acetyl or methyl substituents reduce steric hindrance, favoring reactivity in downstream modifications .
Stereochemical Considerations
Chirality profoundly impacts biological activity and synthetic routes:
Key Insight : The (1S,6R) configuration is critical for applications requiring specific chirality, as seen in intermediates for cardiovascular and opioid drugs .
Actividad Biológica
(1S,6R)-8-Boc-3,8-diazabicyclo[4.2.0]octane, also known as tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. Its unique structural characteristics allow it to interact with various biological systems, particularly in the context of neuropharmacology.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 851526-80-2
- LogP : 0.84
- Density : 1.1 g/cm³
Research indicates that this compound acts primarily as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The compound's ability to modulate orexin receptor activity positions it as a candidate for treating various disorders related to sleep and anxiety.
Memory Enhancement
In studies involving rat models, this compound has been shown to enhance memory function significantly. This effect is particularly notable in tasks designed to assess cognitive performance under stress conditions such as the fear potentiated startle paradigm .
Anxiety and Stress Disorders
The compound demonstrates potential efficacy in alleviating symptoms associated with anxiety disorders and post-traumatic stress disorder (PTSD). Its antagonistic action on orexin receptors may help mitigate the physiological responses to stress and anxiety, making it a promising candidate for further pharmacological development .
Case Studies and Research Findings
Potential Applications
Given its biological activity, this compound could have therapeutic applications in:
- Sleep Disorders : As an orexin receptor antagonist, it may help regulate sleep patterns.
- Anxiety Disorders : Its effects on anxiety-related behaviors suggest potential use in treating conditions like PTSD.
- Cognitive Dysfunction : The enhancement of memory function indicates possible applications in cognitive impairment therapies.
Q & A
Q. How can researchers leverage fragment-based drug design (FBDD) to expand the therapeutic potential of this scaffold?
- Answer: Screen fragment libraries using surface plasmon resonance (SPR) or thermal shift assays to identify binding motifs. Optimize fragments via structure-guided synthesis, focusing on improving binding entropy (e.g., rigidification of flexible regions). Co-crystallize with target proteins to validate binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
